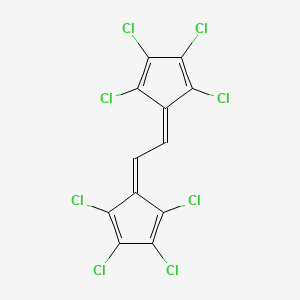
5,5'-(Ethane-1,2-diylidene)bis(1,2,3,4-tetrachlorocyclopenta-1,3-diene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane is a complex organochlorine compound. It is characterized by its unique structure, which includes two tetrachlorocyclopentadienylidene groups connected by an ethane bridge. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane typically involves the reaction of tetrachlorocyclopentadiene with ethylene in the presence of a catalyst. The reaction conditions often require high temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups under specific conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organochlorine compounds.
Biology: Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to specific sites on these molecules, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane can be compared with other similar compounds, such as:
1,2,3,4-Tetrachlorobenzene: Both compounds contain multiple chlorine atoms, but differ in their structural arrangement and reactivity.
1,2-Bis(trichlorosilyl)ethane: This compound also features an ethane bridge but has trichlorosilyl groups instead of tetrachlorocyclopentadienylidene groups.
Tetrachloro-1,4-benzoquinone: While also chlorinated, this compound has a quinone structure, leading to different chemical properties and applications.
The uniqueness of 1,2-Bis(2,3,4,5-tetrachloro-2,4-cyclopentadienylidene)ethane lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
346647-87-8 |
|---|---|
Molekularformel |
C12H2Cl8 |
Molekulargewicht |
429.8 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-[2-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)ethylidene]cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H2Cl8/c13-5-3(6(14)10(18)9(5)17)1-2-4-7(15)11(19)12(20)8(4)16/h1-2H |
InChI-Schlüssel |
KAQLTTRRVRAGRM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


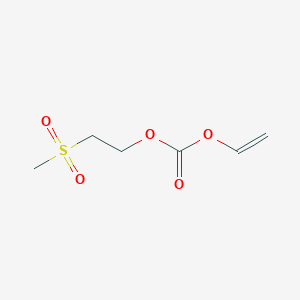

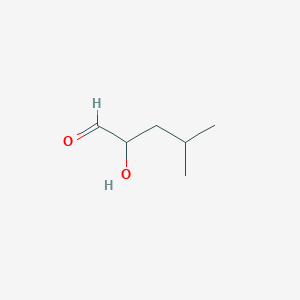
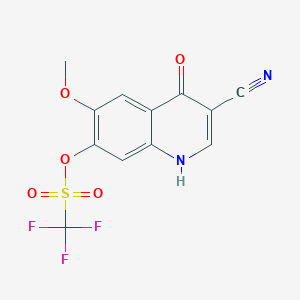
![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
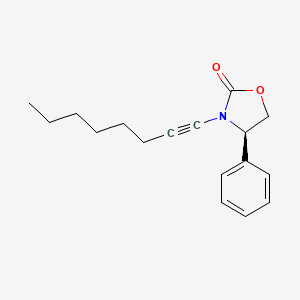
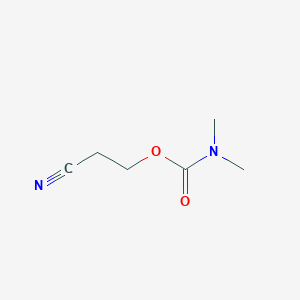

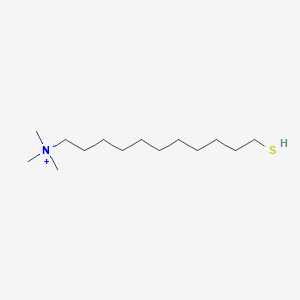
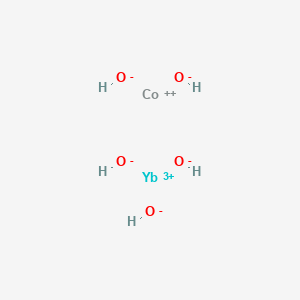

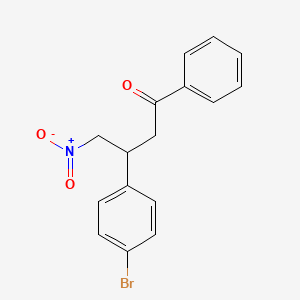
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
